molecular formula C12H23NO3S B14232249 8-(4-Sulfanylbutanamido)octanoic acid CAS No. 538328-51-7

8-(4-Sulfanylbutanamido)octanoic acid

Cat. No.: B14232249
CAS No.: 538328-51-7
M. Wt: 261.38 g/mol
InChI Key: PDOLPAMDFCQGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Sulfanylbutanamido)octanoic acid is a chemical compound with the molecular formula C12H23NO3S. It contains a total of 40 atoms, including 23 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom

Preparation Methods

The synthesis of 8-(4-Sulfanylbutanamido)octanoic acid can be achieved through several synthetic routes. One common method involves the reaction of octanoic acid with 4-sulfanylbutanamide under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

8-(4-Sulfanylbutanamido)octanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may lead to the formation of sulfonic acid derivatives .

Scientific Research Applications

8-(4-Sulfanylbutanamido)octanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential role in metabolic pathways and interactions with biological molecules. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. In industry, it may be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 8-(4-Sulfanylbutanamido)octanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group in the compound can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the amido group may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

8-(4-Sulfanylbutanamido)octanoic acid can be compared with other similar compounds such as octanoic acid, 8-aminooctanoic acid, and 4-hydroxypentanoic acid. While octanoic acid is a simple carboxylic acid, this compound contains additional functional groups that confer unique properties. 8-aminooctanoic acid has an amino group instead of the sulfanyl group, leading to different reactivity and applications. 4-hydroxypentanoic acid has a hydroxyl group, which also results in distinct chemical behavior and uses .

Conclusion

This compound is a versatile compound with a range of applications in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological systems in meaningful ways. Continued research into this compound may uncover new uses and enhance our understanding of its potential benefits.

Properties

CAS No.

538328-51-7

Molecular Formula

C12H23NO3S

Molecular Weight

261.38 g/mol

IUPAC Name

8-(4-sulfanylbutanoylamino)octanoic acid

InChI

InChI=1S/C12H23NO3S/c14-11(7-6-10-17)13-9-5-3-1-2-4-8-12(15)16/h17H,1-10H2,(H,13,14)(H,15,16)

InChI Key

PDOLPAMDFCQGOH-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)O)CCCNC(=O)CCCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.